2-methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
2-Methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C18H24N2O7 . This compound is characterized by its tetrahydropyrimidine core, which is substituted with various functional groups, including methoxyethyl, methyl, oxo, and trimethoxyphenyl groups. The presence of these diverse functional groups makes this compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C18H24N2O7 |
|---|---|
Molecular Weight |
380.4g/mol |
IUPAC Name |
2-methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O7/c1-10-15(17(21)27-7-6-23-2)16(20-18(22)19-10)11-8-13(25-4)14(26-5)9-12(11)24-3/h8-9,16H,6-7H2,1-5H3,(H2,19,20,22) |
InChI Key |
QECASSCJEYUIQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and urea. The reaction proceeds through a Biginelli condensation, which is a one-pot synthesis method that forms the tetrahydropyrimidine ring. The reaction conditions usually involve the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methoxyethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 2-methoxyethyl 6-methyl-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the specific arrangement of its functional groups. The presence of the 2,4,5-trimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
